

An In-depth Technical Guide to the Chemical Structure of Kadsulignan N

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	kadsulignan N	
Cat. No.:	B3028147	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a naturally occurring dibenzocyclooctadiene lignan isolated from the seeds of Kadsura coccinea. Lignans from the Kadsura genus have attracted significant scientific interest due to their diverse and potent biological activities. Notably, **kadsulignan N** has demonstrated promising anti-HIV activity in vitro, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characterization, and isolation of **kadsulignan N**, along with its reported biological activity.

Chemical Structure

The chemical structure of **kadsulignan N** was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. It possesses the characteristic dibenzocyclooctadiene skeleton common to this class of lignans.

Systematic Name: [(6R,7R,8R)-5,6,7,8-tetrahydro-2,3,12,13-tetramethoxy-6,7-dimethyl-dibenzo[a,c]cycloocten-8-yl] acetate

Molecular Formula: C25H30O7

Molecular Weight: 442.5 g/mol

Spectroscopic Data

The structural elucidation of **kadsulignan N** was heavily reliant on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H-NMR Spectroscopic Data of Kadsulignan N

(CDCl₃, 400 MHz)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
6.88	s	H-4	
6.58	S	H-11	_
6.01	d	8.2	H-1
5.86	d	8.2	H-14
3.92	S	3-OCH₃	
3.89	S	2-OCH₃	
3.88	S	12-OCH₃	_
3.65	S	13-OCH₃	_
2.88	m	Η-5α	_
2.45	m	Η-5β	_
2.15	m	H-7	_
2.05	S	OAc	_
1.85	m	H-6	_
0.98	d	7.0	7-CH3
0.85	d	7.0	6-СНз

Table 2: ¹³C-NMR Spectroscopic Data of Kadsulignan N (CDCl₃, 100 MHz)

170.8 OAc (C=O) 151.2 C-3 149.0 C-2 148.8 C-12 141.2 C-13 135.4 C-4a 134.8 C-10a 132.6 C-14a 125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH ₃ 78.2 C-8 60.8 13-OCH ₃ 78.2 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	Chemical Shift (δ) ppm	Assignment
149.0 C-2 148.8 C-12 141.2 C-13 135.4 C-4a 134.8 C-10a 132.6 C-14a 125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH ₃ 56.0 2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	170.8	OAc (C=O)
148.8 C-12 141.2 C-13 135.4 C-4a 134.8 C-10a 132.6 C-14a 125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH3 56.0 2-OCH3, 3-OCH3, 12-OCH3 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH3) 19.8 6-CH3	151.2	C-3
141.2 C-13 135.4 C-4a 134.8 C-10a 132.6 C-14a 125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH ₃ 56.0 2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	149.0	C-2
135.4 C-4a 134.8 C-10a 132.6 C-14a 125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH ₃ 56.0 2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	148.8	C-12
134.8 C-10a 132.6 C-14a 125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH ₃ 56.0 2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	141.2	C-13
132.6 C-14a 125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH ₃ 56.0 2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	135.4	C-4a
125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH ₃ 56.0 2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	134.8	C-10a
115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH3 56.0 2-OCH3, 3-OCH3, 12-OCH3 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH3) 19.8 6-CH3	132.6	C-14a
111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH ₃ 56.0 2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	125.2	C-8a
109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH3 56.0 2-OCH3, 3-OCH3, 12-OCH3 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH3) 19.8 6-CH3	115.8	C-11
103.2 C-14 78.2 C-8 60.8 13-OCH₃ 56.0 2-OCH₃, 3-OCH₃, 12-OCH₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH₃) 19.8 6-CH₃	111.8	C-4
78.2 C-8 60.8 13-OCH ₃ 56.0 2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃ 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	109.5	C-1
60.8 13-OCH3 56.0 2-OCH3, 3-OCH3, 12-OCH3 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH3) 19.8 6-CH3	103.2	C-14
56.0 2-OCH3, 3-OCH3, 12-OCH3 42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH3) 19.8 6-CH3	78.2	C-8
42.5 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	60.8	13-OCH₃
38.8 C-7 35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	56.0	2-OCH ₃ , 3-OCH ₃ , 12-OCH ₃
35.2 C-5 21.2 OAc (CH ₃) 19.8 6-CH ₃	42.5	C-6
21.2 OAc (CH ₃) 19.8 6-CH ₃	38.8	C-7
19.8 6-CH ₃	35.2	C-5
	21.2	OAc (CH ₃)
12.8 7-CH ₃	19.8	6-CH₃
	12.8	7-CH₃

Table 3: Mass Spectrometry Data of Kadsulignan N

Technique	Ionization Mode	Observed m/z	Interpretation
EIMS	EI	442	[M] ⁺
HR-EIMS	El	442.1991	Calculated for C ₂₅ H ₃₀ O ₇ : 442.1991

Experimental Protocols

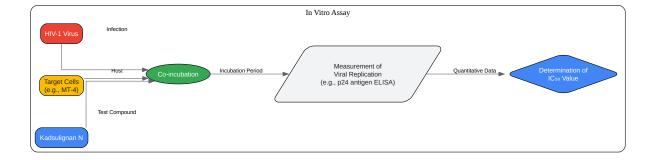
The isolation of **kadsulignan N** from the seeds of Kadsura coccinea involves a multi-step extraction and chromatographic purification process.

1. Extraction:

- The air-dried and powdered seeds of Kadsura coccinea are extracted exhaustively with 95% ethanol at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

- The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.
- The chloroform-soluble fraction, which contains the lignans, is collected for further purification.


3. Chromatographic Purification:

- The chloroform extract is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of petroleum ether and acetone.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing kadsulignan N are combined and further purified by repeated column chromatography and preparative TLC to yield the pure compound.

Biological Activity and Signaling Pathways

Kadsulignan N has been reported to exhibit significant anti-HIV activity in vitro. While the precise mechanism of action has not been fully elucidated, dibenzocyclooctadiene lignans are known to interfere with various stages of the viral life cycle. The diagram below illustrates a generalized workflow for assessing the anti-HIV activity of a compound like **kadsulignan N**.

Click to download full resolution via product page

Caption: Workflow for determining the in vitro anti-HIV activity of **kadsulignan N**.

Conclusion

Kadsulignan N represents a promising lead compound from a natural source with potential therapeutic applications, particularly in the context of anti-HIV drug discovery. This guide provides foundational technical information to support further research and development efforts. The detailed spectroscopic data and isolation protocols serve as a valuable resource for chemists and pharmacologists interested in this class of bioactive molecules. Further studies are warranted to elucidate the precise mechanism of its anti-HIV activity and to explore its potential for medicinal chemistry optimization.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Kadsulignan N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028147#what-is-the-chemical-structure-of-kadsulignan-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com